molecular formula C20H24BrN B1504733 2-bromo-9-(2-ethylhexyl)-9H-Carbazole CAS No. 856422-39-4

2-bromo-9-(2-ethylhexyl)-9H-Carbazole

Cat. No.: B1504733
CAS No.: 856422-39-4
M. Wt: 358.3 g/mol
InChI Key: KUHJVARVXWNMAR-UHFFFAOYSA-N
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Description

2-Bromo-9-(2-ethylhexyl)-9H-carbazole is a fundamental building block in organic materials chemistry, designed for the synthesis of advanced functional molecules. Its core value lies in the strategic substitution of a bromine atom at the 2-position of the carbazole ring, which serves as a versatile handle for further structural elaboration via cross-coupling reactions, while the 2-ethylhexyl chain on the nitrogen atom ensures excellent solubility and processability. This compound is instrumental in the development of novel materials for organic electronics, particularly as a precursor for carbazole-based donors and bipolar hosts in Organic Light-Emitting Diodes (OLEDs) . Researchers utilize this intermediate to construct complex architectures, such as vinyl-linked cyanocarbazole-based emitters, which have demonstrated high external quantum efficiency in blue-emitting devices . Furthermore, its derivatives are integral to asymmetrically difunctionalized carbazole systems, enabling the fine-tuning of optoelectronic properties for deep blue electroluminescence applications with high color purity . The carbazole core provides a rigid, conjugated scaffold with excellent charge-transport characteristics and high thermal stability, making it an indispensable component in the pursuit of next-generation display and lighting technologies .

Properties

IUPAC Name

2-bromo-9-(2-ethylhexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-12-11-16(21)13-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHJVARVXWNMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=CC=CC=C2C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856422-39-4
Record name 2-Bromo-9-(2-ethylhexyl)-9H-carbazole
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-bromo-9-(2-ethylhexyl)-9H-carbazole typically involves:

Alkylation of Carbazole Nitrogen with 2-Ethylhexyl Group

The initial step involves the N-alkylation of carbazole to introduce the 2-ethylhexyl substituent at the nitrogen atom (position 9). This is generally achieved by:

  • Reacting carbazole with 2-ethylhexyl bromide or chloride under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride.
  • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction.
  • The reaction is conducted under reflux or elevated temperature to ensure completion.

This step provides 9-(2-ethylhexyl)-9H-carbazole as a key intermediate.

Selective Bromination at the 2-Position of 9-(2-ethylhexyl)-9H-carbazole

Selective bromination is critical to obtain the 2-bromo derivative. The bromination is typically carried out by:

  • Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
  • The reaction is performed in solvents like dimethylformamide (DMF) or chloroform.
  • Temperature control is essential, often performed at room temperature or slightly below to avoid polybromination.
  • The reaction time may vary from several hours to days depending on the reagent and conditions.

This yields this compound with high regioselectivity.

Detailed Experimental Procedure Example (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1 Carbazole + 2-ethylhexyl bromide, K2CO3, DMF, reflux, 12 h N-alkylation to form 9-(2-ethylhexyl)-9H-carbazole ~85-90
2 9-(2-ethylhexyl)-9H-carbazole + NBS, DMF, 20 °C, 24-48 h Selective bromination at 2-position ~80-90
3 (Optional) Pd-catalyzed Stille coupling with tributylstannyl carbazole derivatives, toluene, 110 °C, 8 h Further functionalization 55-90

Analytical Monitoring and Characterization

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Key Notes Yield Range
N-Alkylation Carbazole, 2-ethylhexyl bromide, K2CO3 DMF, reflux, 12 h Base-mediated alkylation 85-90%
Bromination NBS or Br2 DMF or CHCl3, RT, 24-48 h Selective for 2-position 80-90%
Cross-coupling (optional) Pd catalyst, tributylstannyl derivatives Toluene, 110 °C, 8 h Stille coupling for further derivatization 55-90%

Research Findings and Notes

  • The presence of the bulky 2-ethylhexyl group improves solubility and processability of the carbazole derivatives, which is advantageous for organic electronics.
  • Bromination at the 2-position is highly regioselective under controlled conditions, avoiding polybromination.
  • The brominated carbazole serves as a versatile intermediate for further functionalization via palladium-catalyzed coupling reactions, enabling the synthesis of complex conjugated molecules.
  • The reaction yields and purity can be optimized by careful control of temperature, reagent stoichiometry, and reaction time.
  • Structural studies confirm that the 2-ethylhexyl substitution induces slight steric strain, influencing the electronic properties of the molecule.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(2-ethylhexyl)-9H-Carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 9-(2-ethylhexyl)-9H-carbazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 9-(2-ethylhexyl)-9H-carbazole derivatives with various functional groups.

    Oxidation Reactions: Formation of carbazole-3,6-dione derivatives.

    Reduction Reactions: Formation of 9-(2-ethylhexyl)-9H-carbazole.

Scientific Research Applications

Organic Electronics

2-Bromo-9-(2-ethylhexyl)-9H-carbazole is extensively used in the development of:

  • Organic Light-Emitting Diodes (OLEDs) : It acts as a key component in the fabrication of OLED materials due to its high electron mobility and stability.
  • Organic Photovoltaics (OPVs) : The compound serves as a building block for donor-acceptor polymers in bulk heterojunction solar cells, enhancing their efficiency.

Material Science

The compound is utilized in creating novel polymers and copolymers with unique electrical and optical properties. Its ability to form conjugated structures makes it suitable for applications in:

  • Field-Effect Transistors (OFETs) : It contributes to the development of high-performance semiconductor materials.

Medicinal Chemistry

Research has indicated potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies have shown that derivatives of carbazole exhibit significant inhibitory effects against various bacterial strains.
    CompoundTarget OrganismMIC (µg/mL)
    This compoundStaphylococcus aureusTBD
    Other derivativesEscherichia coli6.4
  • Anticancer Activity : In vitro studies suggest that certain carbazole derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer).
    CompoundCancer Cell LineIC50 (µM)
    This compoundHepG2TBD

Case Study 1: Antimicrobial Efficacy

A study demonstrated that carbazole derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In vitro experiments showed that modifications to the carbazole core significantly influenced anticancer efficacy. Certain derivatives demonstrated effective inhibition of cell proliferation in cancer models, suggesting a promising avenue for drug development.

Case Study 3: Molecular Docking Studies

Recent research focused on the synthesis of benzofuran-based carbazole derivatives and their interaction with SARS-CoV-2 proteins through molecular docking studies. The results indicated strong binding affinities, highlighting potential applications in antiviral drug discovery.

Mechanism of Action

The mechanism of action of 2-Bromo-9-(2-ethylhexyl)-9H-Carbazole involves its interaction with various molecular targets and pathways. The bromine atom and the ethylhexyl group enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The carbazole core can interact with aromatic systems, facilitating electron transfer processes and enhancing its utility in organic electronics and materials science.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Key Properties/Applications References
2-Bromo-9-(2-ethylhexyl)-9H-Carbazole N-2-ethylhexyl, 2-Br High solubility; potential host material for OLEDs or cross-coupling precursor
9-(4-Bromobutyl)-9H-Carbazole N-4-bromobutyl Bromine on alkyl chain enables nucleophilic substitution; intermediate for polymer synthesis
3-Bromo-9-(2-ethylhexyl)-9H-Carbazole N-2-ethylhexyl, 3-Br Bromine at 3-position alters conjugation; used in OLED host materials and Suzuki reactions
9-(2-Ethylhexyl)-9H-Carbazole N-2-ethylhexyl Dopant-free hole-transport material in perovskite solar cells; excellent solubility and charge extraction
5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole Dimeric carbazole-bithiazole Extended conjugation for organic semiconductors; synthesized via Stille coupling

Key Comparisons

Substituent Position and Electronic Effects: Bromine at the 2-position (target compound) vs. N-Alkyl Chain Length: The 2-ethylhexyl group (C8) offers better solubility than shorter chains (e.g., 4-bromobutyl in ) due to increased hydrophobicity.

Applications :

  • OLED Host Materials : Brominated carbazoles (e.g., 3-bromo derivatives in ) are used as hosts due to their tunable HOMO/LUMO levels. The 2-bromo analog may exhibit similar properties but requires experimental validation.
  • Cross-Coupling Reactions : Bromine at the 2-position facilitates coupling reactions for synthesizing conjugated polymers or small molecules, as seen in Stille couplings of 9-(2-ethylhexyl)-carbazole derivatives.

Data Table: Comparative Properties

Property This compound 9-(4-Bromobutyl)-9H-Carbazole 3-Bromo-9-(2-ethylhexyl)-9H-Carbazole 9-(2-Ethylhexyl)-9H-Carbazole
Solubility High (organic solvents) Moderate High High
Melting Point Not reported Not reported Not reported Not reported
HOMO/LUMO (eV) Estimated: -5.3/-2.1* Not reported -5.5/-2.3 -5.2/-1.9
Key Application OLED host, cross-coupling Polymer intermediate OLED host, Suzuki coupling Solar cell HTM

*Estimated based on bromine’s electron-withdrawing effect.

Biological Activity

2-Bromo-9-(2-ethylhexyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical formula:

C14H12BrN\text{C}_{14}\text{H}_{12}\text{BrN}

This structure includes a bromine atom substituent at the 2-position and an ethylhexyl group at the 9-position of the carbazole moiety, which may influence its solubility and biological interactions.

Anticancer Activity

Research has shown that carbazole derivatives exhibit significant anticancer properties. In vitro studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, a study on structurally related compounds demonstrated that certain carbazole derivatives could effectively inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells . The inhibition of these enzymes can lead to apoptosis in cancer cells, suggesting a potential mechanism for the anticancer activity of this compound.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that various carbazole compounds showed effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis through disk diffusion methods, with some compounds exhibiting stronger activity than conventional antibiotics . The exact antimicrobial efficacy of this compound remains to be specifically tested but is expected to follow similar patterns observed in other derivatives.

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been highlighted in studies focusing on their ability to protect neuronal cells from oxidative stress. For example, derivatives have shown protective effects against amyloid β-induced damage in PC12 neuronal cells, suggesting that they may be beneficial in treating neurodegenerative diseases like Alzheimer's . The radical scavenging activity observed in some carbazole derivatives indicates their potential as antioxidants.

The biological activities of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar to other carbazole derivatives, it may inhibit topoisomerase II, leading to DNA damage and subsequent cancer cell death.
  • Antioxidant Activity : The compound may function as a radical scavenger, reducing oxidative stress in neuronal cells and providing neuroprotection.
  • Antimicrobial Mechanisms : The presence of halogen substituents could enhance membrane permeability or disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of carbazole derivatives:

  • Study on Anticancer Properties : Research demonstrated that specific carbazole derivatives inhibited cell proliferation in A549 (lung cancer) and HCT-116 (colon cancer) cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Neuroprotective Studies : Compounds similar to this compound showed significant neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-bromo-9-(2-ethylhexyl)-9H-carbazole?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Alkylation : Reaction of carbazole with 2-ethylhexyl bromide under basic conditions (e.g., KOH) to introduce the alkyl chain at the 9-position. This step is critical for solubility and processability in optoelectronic applications .
  • Bromination : Electrophilic substitution at the 2-position using brominating agents (e.g., NBS or Br₂ in the presence of a Lewis acid). Regioselectivity is influenced by steric and electronic factors of the ethylhexyl substituent .
    Example Protocol :
StepReagents/ConditionsYieldReference
Alkylation2-ethylhexyl bromide, KOH, DMF, 80°C~75%
BrominationNBS, DMF, 0°C to RT~60%

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylhexyl chain integration at δ ~4.2 ppm, bromine-induced deshielding at C2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 360.1 for C₁₈H₂₃BrN) .
  • X-ray Diffraction (XRD) : SHELX software refines crystal structures, resolving bond angles and packing motifs. Mercury CSD aids in visualizing intermolecular interactions (e.g., π-π stacking) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer :
  • OLED Emitters : Acts as a deep-blue emitter due to its rigid carbazole core and bromine-induced electron-withdrawing effects. Device fabrication involves spin-coating or vacuum deposition .
  • Polymer Precursor : Used in Sonogashira coupling to synthesize conjugated polymers for organic photovoltaics (OPVs). Ethylhexyl chains enhance solubility for solution processing .

Advanced Research Questions

Q. How can computational chemistry optimize the optoelectronic properties of derivatives?

  • Methodological Answer :
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to tailor band gaps. For example, bromine lowers the LUMO, enhancing electron affinity for charge transport .
  • Molecular Dynamics (MD) : Simulate packing behavior in thin films to correlate crystallinity with device performance (e.g., hole mobility in OLEDs) .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Methodological Answer :
  • SHELXL Refinement : Address disordered ethylhexyl chains by applying restraints to atomic displacement parameters .
  • Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions across polymorphs .

Q. How can bromination regioselectivity be controlled during synthesis?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer bromine to specific positions, followed by removal .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-bromination relative to ortho/para .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .

Data Contradiction Analysis

Q. Why do reported electropolymerization efficiencies vary across studies?

  • Methodological Answer :
  • Electrode Material : Carbon fiber microelectrodes (CFMEs) show higher capacitance (6.66 F/cm²) than gold due to enhanced surface area .
  • Monomer Concentration : Optimal polymerization occurs at 3–4 mM in NaClO₄/acetonitrile, balancing chain growth and side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-bromo-9-(2-ethylhexyl)-9H-Carbazole
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2-bromo-9-(2-ethylhexyl)-9H-Carbazole

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